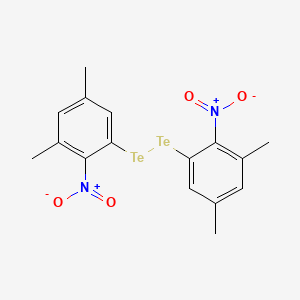
Ditelluride, bis(3,5-dimethyl-2-nitrophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditelluride, bis(3,5-dimethyl-2-nitrophenyl), is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 3,5-dimethyl-2-nitrophenyl groups.
Preparation Methods
The synthesis of ditelluride, bis(3,5-dimethyl-2-nitrophenyl), typically involves the nitration of bis(3,5-dimethylphenyl) ditelluride. The process begins with the oxidation of diphenyl ditellurides to benzenetellurinic acids, followed by nitration at the ortho or meta positions relative to the tellurium atoms . This method provides efficient access to the desired compound and allows for further elaboration into various organotellurium heterocycles .
Chemical Reactions Analysis
Ditelluride, bis(3,5-dimethyl-2-nitrophenyl), undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenetellurinic acids.
Nitration: Nitration reactions can occur at the ortho or meta positions relative to the tellurium atoms.
Substitution: The compound can participate in substitution reactions, leading to the formation of various organotellurium heterocycles.
Common reagents used in these reactions include nitric acid for nitration and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 2,4,6-trimethylbenzotellurazole and (Z)-2-methoxycarbonylmethylene-3,4-dihydro-3-oxo-2H-benzo-1,4-tellurazine .
Scientific Research Applications
Ditelluride, bis(3,5-dimethyl-2-nitrophenyl), has several scientific research applications:
Chemistry: It is used in the synthesis of novel nitrogen-containing organotellurium heterocycles.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including those with potential electronic applications.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism by which ditelluride, bis(3,5-dimethyl-2-nitrophenyl), exerts its effects involves the interaction of its tellurium atoms with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, although the specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ditelluride, bis(3,5-dimethyl-2-nitrophenyl), can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Lacks the nitro and methyl groups, resulting in different chemical reactivity and applications.
Bis(3,5-dimethylphenyl) ditelluride:
Properties
CAS No. |
651312-80-0 |
|---|---|
Molecular Formula |
C16H16N2O4Te2 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-2-nitrophenyl)ditellanyl]-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4Te2/c1-9-5-11(3)15(17(19)20)13(7-9)23-24-14-8-10(2)6-12(4)16(14)18(21)22/h5-8H,1-4H3 |
InChI Key |
BPCQYQFLJBRUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[Te][Te]C2=CC(=CC(=C2[N+](=O)[O-])C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)
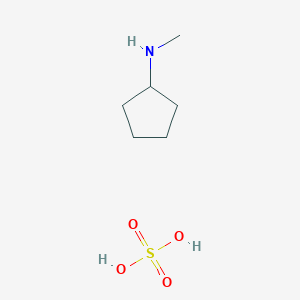
![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
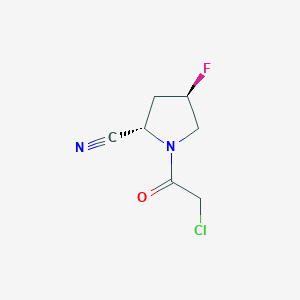

![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)

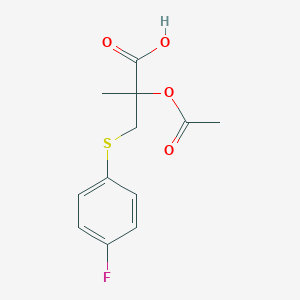
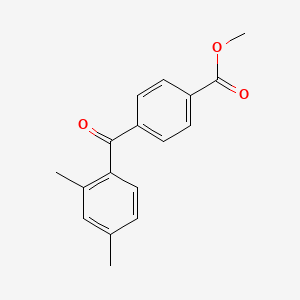
![2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate](/img/structure/B12599418.png)
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B12599426.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone](/img/structure/B12599427.png)
